methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate
Description
Methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1, a thioether linkage at position 6, and a butanoate ester moiety. This scaffold is structurally analogous to kinase inhibitors and bioactive molecules, with modifications in substituents critically influencing physicochemical properties and biological activity .
Properties
IUPAC Name |
methyl 2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-12(15(22)23-2)24-16-18-13-11(14(21)19-16)9-17-20(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTFCCNJYVVJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Thioether Formation:
Esterification: The final step involves the esterification of the resulting compound with butanoic acid or its derivatives to form the butanoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Thioether Reactivity
The thioether (-S-) group in the compound is susceptible to oxidation and nucleophilic substitution.
- Oxidation to Sulfone/Sulfoxide :
Thioethers are oxidized by agents like HO or mCPBA to sulfoxides or sulfones. For example, in pyrazolo[3,4-d]pyrimidine derivatives, oxidation of the thioether moiety generates sulfone analogs, which are often explored for enhanced kinase inhibition . - Nucleophilic Substitution :
The sulfur atom can act as a leaving group in SN2 reactions. For instance, treatment with alkyl halides in basic conditions may lead to alkylation at the sulfur site .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid.
- Base-Mediated Saponification :
NaOH/MeOH converts the ester to a sodium carboxylate, which acidification protonates to the free acid . - Enzymatic Hydrolysis :
Lipases or esterases may selectively hydrolyze the ester under mild conditions, preserving the heterocyclic core .
Pyrazolo[3,4-d]pyrimidinone Core Reactivity
The fused pyrimidinone system participates in electrophilic substitution and ring-opening reactions.
- Electrophilic Aromatic Substitution :
The electron-rich C5 position undergoes nitration or halogenation. For example, chlorination with POCl introduces Cl at C5 . - Ring-Opening Reactions :
Strong bases (e.g., NaOH) cleave the pyrimidinone ring, forming open-chain intermediates that can re-cyclize under controlled conditions .
Cross-Coupling Reactions
The aryl/heteroaryl groups enable transition metal-catalyzed couplings.
- Buchwald-Hartwig Amination :
Palladium catalysts (e.g., Pddba) facilitate C–N bond formation between the pyrimidinone core and amines . - Suzuki-Miyaura Coupling :
The phenyl group at N1 can be functionalized via Suzuki coupling with boronic acids .
Functionalization of the Butanoate Side Chain
The butanoate chain is amenable to further derivatization:
- Reduction of Ester to Alcohol :
LiAlH reduces the ester to a primary alcohol . - Michael Addition :
The α,β-unsaturated ester (if formed) undergoes Michael addition with nucleophiles like amines .
Biological Relevance
While direct pharmacological data for this compound is limited, structurally related pyrazolo[3,4-d]pyrimidinones exhibit kinase inhibition (e.g., Pim-1, DAPK3) and antitumor activity . The thioether and ester groups are critical for binding interactions, as shown in X-ray crystallography studies .
Synthetic Challenges
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate, as promising candidates for cancer therapy. These compounds exhibit significant antitumor activity against various cancer cell lines:
| Cell Line | Activity | Reference |
|---|---|---|
| MDA-MB-468 (Breast) | High cytotoxicity | |
| T-47D (Breast) | Significant inhibition | |
| A549 (Lung) | Moderate activity |
The mechanism of action often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are critical for cancer cell proliferation and survival .
Antimicrobial Properties
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. The compound shows promise in reducing inflammation markers in preclinical models, suggesting its utility in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Synthesis and Characterization : A study synthesized various derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures .
- In Vivo Studies : Animal models have been employed to assess the efficacy of these compounds in reducing tumor growth. Results indicated a significant reduction in tumor size compared to control groups treated with placebo .
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Mechanism of Action
The mechanism of action of methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Physicochemical Properties
The butanoate ester likely enhances lipophilicity compared to polar groups like amides (HS38) or hydroxyethylthio (HS43, ). This is supported by molecular weight (MW) and melting point (Mp) trends:
Biological Activity
Methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. The pyrazolo[3,4-d]pyrimidine scaffold, which is central to this compound, has been widely studied for its various pharmacological properties.
Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with biological targets. The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrazolo[3,4-d]pyrimidine structure followed by the introduction of the methyl butanoate moiety.
Anticancer Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:
- Inhibition of Tumor Cell Lines : Compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines. Notably, an analog demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM), indicating strong antiproliferative properties .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells. Flow cytometric analysis revealed that these compounds can significantly trigger apoptotic pathways in treated cells .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrazolo[3,4-d]pyrimidine scaffold have been shown to influence biological activity. For example, analogs with modifications exhibited differing levels of cytotoxicity and selectivity against tumor types .
Antimicrobial Activity
In addition to anticancer properties, this compound class has also been evaluated for antimicrobial activities:
- Bacterial Inhibition : Pyrazolo[3,4-d]pyrimidines have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential dual-use as antimicrobial agents .
- Synergistic Effects : Some studies have explored the combination of pyrazolo[3,4-d]pyrimidines with conventional antibiotics like ampicillin and kanamycin. These combinations may enhance antibacterial efficacy while simultaneously targeting cancer cells .
Case Studies and Research Findings
The following table summarizes key findings from recent studies on this compound and related compounds:
Q & A
Basic: What are the optimal synthetic routes for methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: React 4-phenylpyrazolo[3,4-d]pyrimidin-4-one derivatives with thiol-containing intermediates (e.g., 2-mercaptobutanoic acid methyl ester) under basic conditions (e.g., NaOH in ethanol) at 50–60°C to form the thioether linkage .
Purification: Neutralize the reaction mixture with NaHSO₄ to precipitate the product, followed by recrystallization from ethanol or DMSO .
Yield Optimization: Adjust stoichiometric ratios (1:1 for thiol:pyrimidine) and reaction time (3–5 hours) to maximize purity and yield (~70%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
SAR studies should focus on:
Substituent Variation: Modify the phenyl group (e.g., introduce electron-withdrawing groups like -F or -Cl) or the thioether side chain (e.g., replace butanoate with shorter/longer esters) to assess effects on potency .
Assay Design: Use in vitro enzymatic assays (e.g., kinase inhibition) and cell-based viability tests (e.g., MTT assay) to quantify IC₅₀ values. Compare results with structurally similar pyrazolo-pyrimidine derivatives .
Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like VEGFR-2 or MAPK pathway proteins .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
¹H/¹³C NMR: Identify proton environments (e.g., aromatic protons at δ 7.3–8.3 ppm, methyl ester at δ 3.6–3.8 ppm) and confirm thioether linkage integration .
ESI-MS: Verify molecular weight (e.g., m/z 401.00 [M-H]⁻ for analogous compounds) .
X-ray Crystallography: Use SHELX software for single-crystal refinement to resolve ambiguities in stereochemistry .
Advanced: How can computational methods like molecular docking be applied to predict target interactions?
Methodological Answer:
Target Selection: Prioritize enzymes with known pyrazolo-pyrimidine interactions (e.g., kinases, DNA repair proteins) .
Docking Workflow:
- Prepare the ligand (compound) and receptor (target protein) using tools like OpenBabel and PyMOL.
- Perform flexible docking with AutoDock to account for side-chain mobility .
Validation: Compare predicted binding poses with experimental crystallographic data (e.g., SHELX-refined structures) to validate accuracy .
Basic: What strategies mitigate side reactions during synthesis (e.g., thioether oxidation)?
Methodological Answer:
Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the thioether group .
Catalyst Use: Add catalytic Cu(I) or Zn(II) to accelerate thiol-pyrimidine coupling and reduce reaction time .
Temperature Control: Maintain temperatures below 60°C to avoid ester hydrolysis or decomposition .
Advanced: What experimental approaches resolve contradictions in biological activity data across studies?
Methodological Answer:
Dose-Response Analysis: Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
Orthogonal Assays: Validate activity using complementary methods (e.g., Western blotting for protein inhibition alongside cell viability assays) .
Statistical Design: Employ randomized block designs with replicates (e.g., 4 replicates per condition) to minimize batch effects .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then analyze degradation via HPLC .
Serum Stability: Test stability in fetal bovine serum (FBS) using LC-MS to detect esterase-mediated hydrolysis of the methyl ester .
Light Sensitivity: Store samples in amber vials and monitor photodegradation via UV-Vis spectroscopy .
Advanced: How to optimize selectivity for specific enzymatic targets?
Methodological Answer:
Selective Functionalization: Introduce substituents (e.g., -CF₃ on the phenyl ring) to sterically block off-target binding .
Kinase Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
Fragment-Based Screening: Co-crystallize the compound with target proteins to guide rational modifications for enhanced selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
